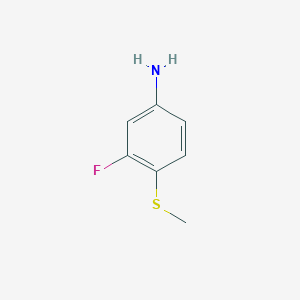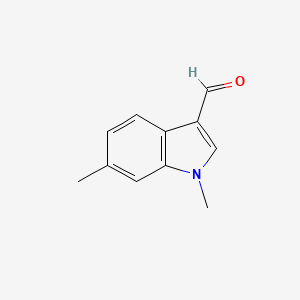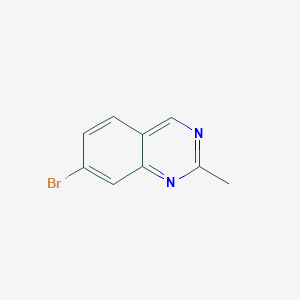
4-Bromo-5-(4-fluorophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Bromo-5-(4-fluorophenyl)-1H-pyrazole" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. The presence of bromo and fluoro substituents on the phenyl rings attached to the pyrazole core suggests potential for varied chemical reactivity and biological activity. The compound's structure and properties have been the subject of several studies, which have explored its molecular structure, vibrational frequencies, and potential applications in nonlinear optics and as a pharmacological agent .
Synthesis Analysis
The synthesis of vicinally disubstituted pyrazoles, such as "this compound," can be achieved through directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, followed by quenching with appropriate electrophiles. This method allows for regioselective metallation and subsequent substitution, providing access to a variety of substituted pyrazoles . The phenylsulphonyl group serves as a protecting group and can be removed under alkaline conditions to yield the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction analysis, revealing the geometrical parameters and conformation of the pyrazole ring and its substituents . The dihedral angles between the pyrazole ring and the attached phenyl rings indicate the degree of planarity and potential conjugation within the molecule. The presence of a disordered fluoro-substituted benzene ring in some derivatives suggests flexibility in the molecular structure .
Chemical Reactions Analysis
The reactivity of "this compound" can be inferred from studies on similar compounds. The presence of electronegative substituents such as bromo and fluoro groups can influence the electron density distribution within the molecule, affecting its reactivity in chemical reactions. The molecular electrostatic potential maps indicate regions of negative and positive charge, suggesting sites for electrophilic and nucleophilic attacks, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" and its derivatives have been extensively studied. Vibrational spectroscopy, including FT-IR and FT-Raman, has been used to assign vibrational frequencies and analyze the bonding features of the molecule . The electronic absorption spectra and frontier molecular orbital analysis provide insights into the electronic properties, such as HOMO and LUMO energies, indicating charge transfer within the molecule . Photophysical studies have shown how the solvent polarity affects the emission spectrum, extinction coefficients, and quantum yield of the compound . Additionally, the first hyperpolarizability of these compounds has been calculated, suggesting their potential role in nonlinear optics .
Case Studies
Molecular docking studies have been conducted to explore the potential biological activity of "this compound" and related compounds. These studies suggest that the compounds might exhibit inhibitory activity against enzymes such as tripeptidyl peptidase II (TPII), indicating potential as anti-neoplastic agents . The specific interactions between the compound's functional groups and the active sites of the enzymes have been highlighted, with the fluorine atom and carbonyl group playing crucial roles in binding .
科学的研究の応用
Synthesis and Crystal Structures
The compound has been synthesized through condensation reactions involving chalcones and hydrazine hydrate, with structural characterization performed via X-ray single crystal structure determination. The analysis revealed dihedral angles formed between the pyrazole and the fluoro-substituted rings, indicating molecular geometry and potential interaction sites for further chemical reactions or biological activities (Loh et al., 2013).
Antimicrobial Study
Research on derivatives of 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole showed significant biological activity. Microwave synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives demonstrated antimicrobial properties, highlighting the compound's relevance in developing new antimicrobial agents (Raval et al., 2012).
Structural and Tautomerism Studies
Investigations into the tautomerism of 4-bromo-1H-pyrazoles, including derivatives similar to this compound, have provided insights into their solid-state and solution-phase behaviors. Such studies are crucial for understanding the chemical properties and reactivity of these compounds (Trofimenko et al., 2007).
Molecular Docking and Biological Activities
The compound's derivatives have been explored for their potential as anticancer agents, demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cells. These findings suggest a promising avenue for the development of new anticancer drugs (Wang et al., 2017).
Anti-inflammatory and Antioxidant Properties
Further research has identified pyrazole derivatives as potential COX-2 inhibitors with anti-inflammatory and antioxidant properties. Molecular docking studies have confirmed their interactions with enzymes related to inflammation and breast cancer, indicating their therapeutic potential (Thangarasu et al., 2019).
特性
IUPAC Name |
4-bromo-5-(4-fluorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTCXPPINUUHIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621808 |
Source


|
| Record name | 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474706-36-0 |
Source


|
| Record name | 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474706-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)





![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)


